2-Amino-2-phenylcyclohexanone
Overview
Description
Deschloronorketamine (hydrochloride) is a dissociative anesthetic that belongs to the arylcyclohexylamine class of compounds. It is a metabolite of deschloroketamine and has been studied for its potential therapeutic applications as well as its psychoactive properties .
Mechanism of Action
- Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology, 252, 305–352
- Khan Academy. (n.d.). Formation of oximes and hydrazones (video)
: Read the full article here : Watch the video on oximes and hydrazones
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo various metabolic reactions, including N-dealkylation and hydroxylation . These reactions involve interactions with various enzymes and proteins, although the specific biomolecules it interacts with are not yet fully identified .
Cellular Effects
It is known that this compound and its analogs have been involved in acute intoxications , suggesting that it may have significant impacts on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound undergoes N-dealkylation and hydroxylation as primary metabolic reactions, alongside other notable reactions, including oxidation, reduction, and dehydration . These reactions suggest potential binding interactions with biomolecules and possible effects on enzyme activity and gene expression .
Metabolic Pathways
It is known that the compound undergoes N-dealkylation and hydroxylation as primary metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Deschloronorketamine (hydrochloride) can be synthesized through various synthetic routes. One common method involves the reduction of deschloroketamine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of deschloronorketamine (hydrochloride) involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Deschloronorketamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert deschloronorketamine back to its parent compound, deschloroketamine.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Deschloroketamine: The parent compound of deschloronorketamine, with similar dissociative properties.
Ketamine: A well-known dissociative anesthetic with a similar mechanism of action.
2-Fluorodeschloroketamine: A fluorinated analog with similar pharmacological effects.
Methoxmetamine: Another arylcyclohexylamine with dissociative properties.
Uniqueness
Deschloronorketamine (hydrochloride) is unique due to its specific metabolic pathway and its distinct pharmacological profile. It has been shown to have a different potency and duration of action compared to its parent compound and other similar dissociatives .
Properties
IUPAC Name |
2-amino-2-phenylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(9-5-4-8-11(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGGSSUYSFGOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342035 | |
Record name | Deschloronorketamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7015-20-5 | |
Record name | Deschloronorketamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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